molecular formula C19H18IN3O2 B2485702 propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251626-29-5

propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2485702
CAS No.: 1251626-29-5
M. Wt: 447.276
InChI Key: YLAKTNZZXLHXAO-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H18IN3O2 and its molecular weight is 447.276. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The compound Isopropyl 4-((2-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate, as part of the broader [1,8]naphthyridine family, is synthesized through various methods. An efficient synthesis involves Pd-catalyzed carbonylative coupling of 5-methyl-3-[2-(trimethylsilyl)ethynyl]pyridine-2-ylamine with aryl iodides in the presence of carbon monoxide, leading to high yields of 4-heterosubstituted 2-aryl[1,8]naphthyridines (Abbiati et al., 2002). Such compounds, including Isopropyl 4-((2-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate, have potential applications in creating bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is useful for promoting lower energy electronic absorption in metal complexes (Zong et al., 2008).

Optical Properties and Applications

Isopropyl 4-((2-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate derivatives have been explored for their optical properties, specifically within the context of fluorescent probes for β-amyloids. A study synthesized a novel fluorescent probe for β-amyloids, demonstrating high binding affinities and potential as a powerful tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015). This showcases the compound's relevance in biomedical research, especially in neurodegenerative disease diagnostics.

Supramolecular Chemistry

In supramolecular chemistry, the structure of compounds similar to Isopropyl 4-((2-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate plays a critical role in the formation of complex structures. Research indicates that such naphthyridine derivatives can contribute to the development of homochiral, helical supramolecular metal-organic frameworks (MOFs) with potential applications in material science and catalysis (Reger et al., 2011).

Antibacterial Agents

Some naphthyridine derivatives have demonstrated potent antibacterial activity, highlighting their potential as novel antibacterial agents. For example, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs have been identified as more active than existing drugs, presenting a promising avenue for further biological study (Egawa et al., 1984).

Advanced Material Applications

The compound's derivatives have been used to study the synthesis and properties of high Tg and organosoluble aromatic poly(amine-1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials. These studies offer insights into the compound's utility in the development of advanced materials for electronic and optical applications (Liou et al., 2006).

Properties

IUPAC Name

propan-2-yl 4-(2-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3O2/c1-11(2)25-19(24)14-10-21-18-13(9-8-12(3)22-18)17(14)23-16-7-5-4-6-15(16)20/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKTNZZXLHXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3I)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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